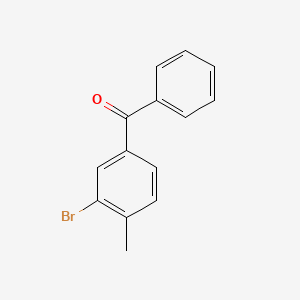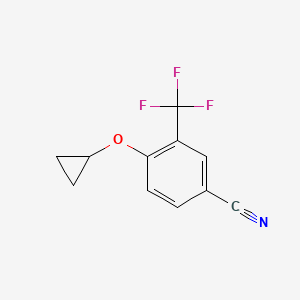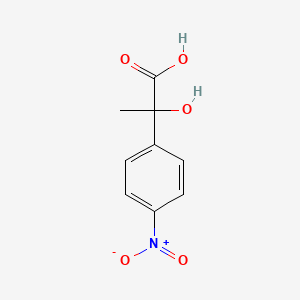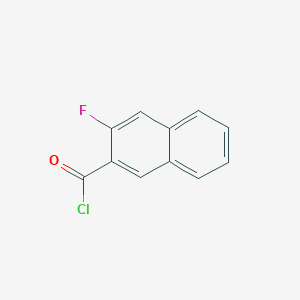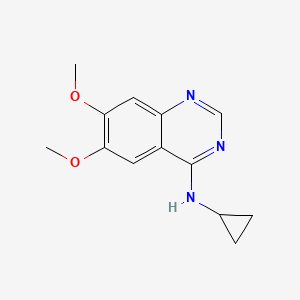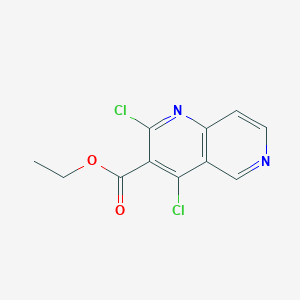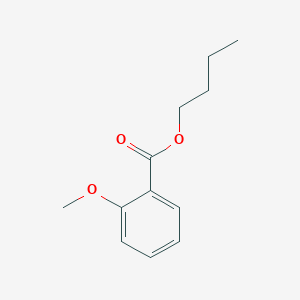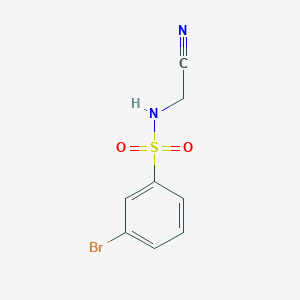
3-bromo-N-(cyanomethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(cyanomethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom, cyanomethyl group, and sulfonamide moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyanomethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with cyanomethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-bromobenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add cyanomethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(cyanomethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma and other diseases.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and molecular interactions.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes like pH regulation and fluid balance . The presence of the bromine atom and cyanomethyl group enhances its binding affinity and specificity towards the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorophenyl group instead of a cyanomethyl group.
3-bromobenzenesulfonamide: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.
N-(cyanomethyl)benzenesulfonamide: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
3-bromo-N-(cyanomethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and cyanomethyl group, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H7BrN2O2S |
|---|---|
Molekulargewicht |
275.12 g/mol |
IUPAC-Name |
3-bromo-N-(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7BrN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,5H2 |
InChI-Schlüssel |
LORMPHYKKJJVDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



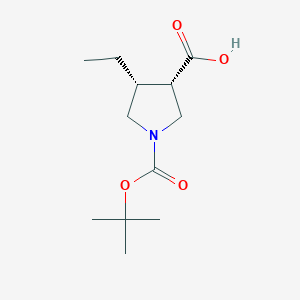
![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
